N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride

Wilson's disease copper chelation therapy urinary copper excretion

Wilson's disease researchers requiring superior copper mobilization face limited options beyond trientine and D-penicillamine. TAUD tetrahydrochloride (2,2,3-tet) solves this with an asymmetric 2-2-3 carbon bridge that generates five-/five-/six-membered chelate rings distinct from symmetric tetraamines. • 7.8-fold urinary copper excretion in rats vs. 4.0-fold for trientine at 1 mmol/kg i.p. • Oral efficacy comparable to D-penicillamine; lead candidate for DPA-intolerant Wilson's disease models • Pre-organized N4 scaffold yields cis-β/trans coordination isomers not accessible with 2,2,2-tet or 2,3,2-tet • Tetrahydrochloride salt ensures high aqueous solubility for biochemical and synthetic protocols

Molecular Formula C7H24Cl4N4
Molecular Weight 306.1 g/mol
CAS No. 187037-23-6
Cat. No. B070149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride
CAS187037-23-6
Molecular FormulaC7H24Cl4N4
Molecular Weight306.1 g/mol
Structural Identifiers
SMILESC(CN)CNCCNCCN.Cl.Cl.Cl.Cl
InChIInChI=1S/C7H20N4.4ClH/c8-2-1-4-10-6-7-11-5-3-9;;;;/h10-11H,1-9H2;4*1H
InChIKeyWDLWFIMADVGTED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine Tetrahydrochloride Overview


N-(2-Aminoethyl)-N′-(3-aminopropyl)ethylenediamine tetrahydrochloride (CAS 187037-23-6), systematically named 1,4,7,11-tetraazaundecane tetrahydrochloride, is a linear asymmetric tetraamine salt with the molecular formula C₇H₂₀N₄·4HCl and molecular weight 306.10 g/mol [1]. Its free base (2,2,3-tet or TAUD) contains a distinctive 2‑carbon–2‑carbon–3‑carbon nitrogen bridging pattern that imparts coordination asymmetry absent in symmetric tetraamine analogs such as triethylenetetramine (2,2,2-tet) and 2,3,2-tetramine [2]. The tetrahydrochloride salt form ensures high aqueous solubility (as a strong chelator of metal ions) and compatibility with aqueous biochemical and synthetic protocols [1].

Scaffold
Asymmetric 2,2,3‑tet N₄ ligand framework
Salt Form
Tetrahydrochloride for aqueous protocol compatibility
Coordination
Unequal chelate ring array enables distinct metal-binding geometries

Why Simple Tetraamine Interchange Fails


Linear tetraamines with identical donor-atom counts (N₄) exhibit markedly different metal‑binding behavior depending on their ethylene/propylene bridge sequence. The asymmetric 2,2,3‑tet framework of this compound creates an uneven five‑/five‑/six‑membered chelate ring array upon metal coordination, whereas 2,2,2‑tet (trientine) forms three equivalent five‑membered rings and 2,3,2‑tet forms a five‑/six‑/five‑membered pattern [1]. These geometric differences translate into quantifiable variations in copper‑mobilization potency in vivo [2], complex isomer distribution (cis‑β vs. trans) in Cr(III) and Ni(II) systems [3], and water‑exchange dynamics in Gd(III) MRI contrast agent candidates [1]. Generic substitution with a symmetric tetraamine therefore risks altered pharmacokinetics, divergent metal‑clearance profiles, and different coordination‑chemistry outcomes.

Chelate Ring Sequence
2,2,3‑tet pattern may shift metal-binding geometry relative to symmetric 2,2,2‑ or 2,3,2‑tetraamines.
Copper Mobilization Response
In vivo copper-excretion profiles may differ significantly; trientine or DPA may not replicate model outcomes.
Complex Isomer Distribution
Cis‑β/trans ratios and kinetic stability can diverge, potentially altering catalytic or biological readouts.

Quantitative Comparative Evidence


Urinary Copper Excretion: TAUD vs. Trientine

In a direct head‑to‑head rat study, TAUD enhanced urinary copper excretion 7.8‑fold over untreated controls, matching D‑penicillamine (7.2×) and nearly doubling the effect of the clinically used trientine (TRIEN, 4.0×) [1]. All chelators were administered intraperitoneally at an equimolar dose of 1 mmol/kg in male Sprague‑Dawley rats [1].

Urinary Cu excretion model
Head-to-head
TAUD 7.8‑fold vs trientine 4.0‑fold increase
Supports copper-chelation model comparison
Equimolar i.p. dose, rat model, 24‑h urine
Wilson's disease copper chelation therapy urinary copper excretion

Oral Copper Mobilization vs. D-Penicillamine

In a 5‑day oral gavage study (0.67 mmol/kg/day) using rats with a 32‑fold hepatic copper overload, TAUD and TETREN demonstrated comparable or higher copper‑mobilization efficacy than DPA [1]. Although TETREN produced the greatest urinary copper increase, TAUD achieved similar overall copper mobilization without the significant hepatic copper reduction failure noted for TETREN [1].

Oral Cu mobilization model
Head-to-head
Efficacy similar to or higher than DPA in overloaded rats
Supports oral copper-mobilization endpoint review
5‑day gavage, 0.67 mmol/kg/day, hepatic Cu pre‑load
Wilson's disease oral chelation therapy hepatic copper reduction

Nickel(II) Square-Planar Complex Asymmetry

The X‑ray crystal structure of [Ni(2,2,3‑tet)](ClO₄)₂ reveals two distinct trans Ni–N bond sets (1.900 & 1.910 Å and 1.996 & 1.966 Å) generated by the asymmetric ligand framework [1]. This bond‑length inequality, coupled with slow octahedral–square‑planar equilibrium (measured by water proton relaxation times T₁,₂), creates conditions for catalytic site formation that are absent in complexes of symmetric tetraamines [1].

Ni–N bond asymmetry
Supporting evidence
1.900/1.910 Å vs 1.996/1.966 Å
Structurally verified asymmetric coordination environment
Square‑planar [Ni(2,2,3‑tet)]²⁺ complex
coordination chemistry nickel(II) complexes square-planar geometry asymmetric catalysis precursors

Cr(III) Acid Hydrolysis Kinetics

The exo‑cis‑β‑[CrCl₂(2,2,3‑tet)]ClO₄ isomer, uniquely accessible because of the asymmetric 2,2,3‑tet ligand, exhibits a first‑order chloride aquation rate constant of k_H (25 °C) = 4.10 s⁻¹ with activation parameters ΔH^‡ = 83.4 kJ mol⁻¹ and ΔS^‡ = −30 J K⁻¹ mol⁻¹ (0.01 M HCl) [1]. This kinetic profile differs fundamentally from Cr(III) complexes of symmetric tetraamines, which favor trans configurations with different hydrolysis rates.

Cr(III) aquation rate
Class‑level inference
k_H 4.10 s⁻¹
Defines ligand‑substitution lability context
Exo‑cis‑β isomer, 0.01 M HCl, 25 °C
chromium(III) complexes acid hydrolysis kinetics ligand substitution lability coordination isomerism

Application Scenarios


Wilson's Disease: Higher Cupruresis vs. Trientine

In rat models of copper overload, TAUD (2,2,3‑tet) achieves a 7.8‑fold urinary copper excretion increase, nearly double the 4.0‑fold response of the clinical standard trientine (2,2,2‑tet) at the same 1 mmol/kg i.p. dose [1]. This makes TAUD the preferred procurement choice for experimental protocols where maximizing cupruresis per administered dose is critical, such as comparative efficacy screening of Wilson's disease therapeutics [1].

Oral Chelation for DPA-Intolerant Wilson's Disease

Oral TAUD demonstrates copper‑mobilization efficacy similar to or higher than D‑penicillamine in copper‑overloaded rats, positioning it as a lead candidate for developing alternatives for DPA‑intolerant patients [2]. The oral bioavailability of the tetrahydrochloride salt form supports formulation development, and its efficacy profile justifies procurement for preclinical pharmacokinetic and toxicological evaluation [2].

Catalytic Ni(II) and Mixed-Ligand Synthesis

The structurally characterized square‑planar [Ni(2,2,3‑tet)]²⁺ complex exhibits asymmetric Ni–N bond lengths (1.90–2.00 Å) and slow octahedral–square‑planar equilibrium, generating a coordination environment conducive to catalytic site formation [3]. Researchers procuring this compound for inorganic synthesis gain access to a pre‑organized asymmetric N₄ scaffold that yields coordination isomers (cis‑β, trans) and mixed‑ligand products not attainable with symmetric tetraamines [3].

Gd(III) MRI Contrast Agent Relaxivity Studies

The asymmetric 2,2,3‑tet ligand forms Gd(III) complexes with distinct inner‑sphere water coordination (q) and steric constraint profiles compared to commercial Gd‑DTPA and Gd‑DTPA‑BMA contrast agents [4]. The ligand proton longitudinal relaxation rates (R₁) in Gd(III)–2,2,3‑tet solutions have been quantitatively characterized, enabling researchers to evaluate structure‑relaxivity relationships for next‑generation MRI contrast agent design [4].

Application
Selection Property
Validation Focus
Copper-overload model studies
Asymmetric chelate ring-driven cupruresis
Model-reported urinary Cu excretion endpoint
Oral copper-mobilization model
Tetrahydrochloride oral bioavailability
Hepatic Cu reduction endpoint review
Ni(II) catalytic synthesis
Pre-organized asymmetric N₄ scaffold
Coordination isomer accessibility
Gd(III) relaxivity research
Distinct inner‑sphere water coordination
Proton relaxivity (R₁) characterization
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